1,8-Diazaspiro[3.6]decan-2-one
CAS No.:
Cat. No.: VC16220483
Molecular Formula: C8H14N2O
Molecular Weight: 154.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14N2O |
|---|---|
| Molecular Weight | 154.21 g/mol |
| IUPAC Name | 1,8-diazaspiro[3.6]decan-2-one |
| Standard InChI | InChI=1S/C8H14N2O/c11-7-6-8(10-7)2-1-4-9-5-3-8/h9H,1-6H2,(H,10,11) |
| Standard InChI Key | HCDZHOJEADAVFH-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2(CCNC1)CC(=O)N2 |
Introduction
Structural Characteristics and Molecular Identity
1,8-Diazaspiro[3.6]decan-2-one belongs to the broader family of diazaspiro compounds, which feature two nitrogen atoms embedded within a spirocyclic architecture. The "[3.6]" notation indicates a spiro junction connecting a three-membered ring and a six-membered ring, with the ketone group positioned at the second carbon of the larger ring. This configuration imposes significant steric constraints, influencing both reactivity and intermolecular interactions.
Comparative Molecular Data
While direct experimental data for 1,8-diazaspiro[3.6]decan-2-one is scarce, Table 1 summarizes key structural parameters from analogous compounds:
Table 1: Structural Properties of Related Diazaspiro Compounds
The molecular formula (C₈H₁₄N₂O) remains consistent across both [3.6] and [4.5] spiro systems, highlighting the role of ring size in modulating spatial arrangements without altering stoichiometry. The SMILES notation for 5,8-diazaspiro[3.6]decan-9-one reveals a ketone group at position 9, contrasting with the target compound’s ketone at position 2. Such positional differences significantly impact electronic distribution and hydrogen-bonding capabilities.
Synthetic Methodologies
The synthesis of diazaspiro compounds often involves cyclization strategies that leverage intramolecular nucleophilic attacks or transition-metal-catalyzed couplings. For instance, the preparation of 1,8-diazaspiro[4.5]decan-2-one derivatives, as described in RSC Advances, employs a Wittig reaction followed by intramolecular lactamization (Scheme 1) .
Key Reaction Steps
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Oxirane Ring Formation: Treatment of a glucofuranos-3-ulose precursor with dichloromethyllithium yields a chlorooxirane intermediate, which undergoes azide-mediated ring opening to establish a quaternary center .
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Wittig Olefination: Introduction of an α,β-unsaturated ester via phosphorane reagents facilitates subsequent cyclization .
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Reductive Amination: Hydrogenation over Pd/C catalyzes the formation of the spiro-γ-lactam core, a critical step in establishing the diazaspiro architecture .
While these methods were developed for [4.5] spiro systems, analogous approaches could theoretically be adapted for [3.6] variants by modifying precursor chain lengths or reaction temperatures to favor smaller ring closures.
Biological and Pharmacological Relevance
Diazaspiro compounds have emerged as promising scaffolds in drug discovery due to their ability to mimic bioactive conformations. For example, 2,8-diazaspiro[4.5]decan-1-one derivatives exhibit potent inhibitory activity against RIPK1 (Receptor-Interacting Protein Kinase 1), a key regulator of necroptosis . Compound 41 from this series demonstrated an IC₅₀ of 38 nM, underscoring the therapeutic potential of spirocyclic frameworks in inflammatory diseases .
Structure-Activity Relationships (SAR)
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Ring Size: The [4.5] spiro configuration in RIPK1 inhibitors allows optimal binding to the kinase’s hydrophobic pocket, whereas smaller [3.6] systems may alter steric complementarity .
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Substituent Effects: tert-Butyl groups at position 3 enhance metabolic stability, as seen in 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives .
Computational and Predictive Data
Collision cross-section (CCS) values predicted for related diazaspiro compounds provide insights into their gas-phase conformations (Table 2). These metrics are critical for mass spectrometry-based identification in complex matrices.
Table 2: Predicted Collision Cross Sections (Ų) for Diazaspiro Analogs
| Adduct | [M+H]+ | [M+Na]+ | [M-H]- |
|---|---|---|---|
| C₈H₁₄N₂O ([4.5]) | 136.7 | 145.3 | 136.9 |
| C₈H₁₄N₂O ([3.6]) | 137.6 | 139.8 | 137.6 |
The marginal differences in CCS between [3.6] and [4.5] systems suggest similar compactness, albeit with subtle variations in adduct stabilization.
Challenges and Future Directions
Despite advances in spirocyclic chemistry, the synthesis of 1,8-diazaspiro[3.6]decan-2-one remains underexplored. Key challenges include:
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Ring Strain Mitigation: Three-membered rings introduce significant angle strain, necessitating mild cyclization conditions to prevent retro-aldol reactions.
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Stereochemical Control: Asymmetric synthesis routes are required to access enantiomerically pure forms, which are often crucial for biological activity.
Future research should prioritize the development of catalytic enantioselective methods and high-throughput screening to evaluate the compound’s potential in neurodegeneration or oncology.
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